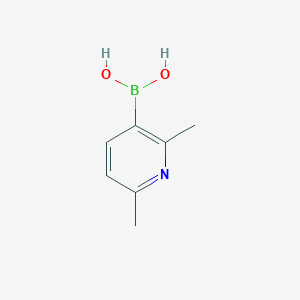

2,6-Dimethylpyridin-3-ylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2,6-dimethylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-3-4-7(8(10)11)6(2)9-5/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGKXVIJOMDZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376733 | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693774-55-9 | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-Dimethylpyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethylpyridin 3 Ylboronic Acid

Classical Approaches to Pyridylboronic Acid Synthesis

The preparation of pyridylboronic acids, including 2,6-Dimethylpyridin-3-ylboronic acid, often relies on a set of well-established organometallic reactions. These methods provide the foundational chemistry for introducing a boronic acid moiety onto the pyridine (B92270) ring.

Halogen-Metal Exchange and Subsequent Borate (B1201080) Quench Strategies

One of the most fundamental and widely used methods for the synthesis of pyridylboronic acids is the halogen-metal exchange reaction followed by quenching with a boron electrophile. This approach typically starts with a halogenated pyridine, such as 3-bromo-2,6-dimethylpyridine.

The process involves the reaction of the halopyridine with a strong organometallic base, most commonly an organolithium reagent like n-butyllithium or sec-butyllithium, at low temperatures (typically -78 °C) to prevent side reactions. This exchange generates a highly reactive pyridyllithium intermediate. This intermediate is then "quenched" by the addition of a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the desired pyridylboronic acid. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether being common. nih.gov

The efficiency of the halogen-metal exchange can be influenced by the nature of the halogen, with the reactivity order generally being I > Br > Cl. For less reactive chloro-pyridines, more reactive organolithium reagents or alternative metalating agents may be necessary.

A general representation of this strategy is shown below:

Table 1: Key Reagents in Halogen-Metal Exchange for Pyridylboronic Acid Synthesis

| Reagent Type | Examples | Role in Reaction |

| Starting Material | 3-Bromopyridine, 3-Iodopyridine | Source of the pyridine ring |

| Organometallic Base | n-Butyllithium, sec-Butyllithium | Facilitates halogen-metal exchange |

| Boron Electrophile | Triisopropyl borate, Trimethyl borate | Source of the boron moiety |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Reaction medium |

Transition Metal-Catalyzed Borylation Reactions (e.g., Miyaura Borylation)

Transition metal-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a milder and more functional group-tolerant alternative to halogen-metal exchange. nih.gov This reaction involves the palladium-catalyzed coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂) or tetrahydroxydiboron. nih.govnih.gov

The catalytic cycle typically begins with the oxidative addition of the halopyridine to a palladium(0) complex. This is followed by transmetalation with the diboron reagent, and subsequent reductive elimination to yield the pyridylboronate ester and regenerate the palladium(0) catalyst. A base, such as potassium acetate (B1210297) or potassium carbonate, is essential for the reaction to proceed. lookchem.comorganic-chemistry.org

The choice of ligand for the palladium catalyst can significantly impact the reaction's efficiency. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or more specialized Buchwald-type ligands, are commonly employed to stabilize the palladium catalyst and facilitate the catalytic cycle. sumitomo-chem.co.jp

Table 2: Typical Conditions for Miyaura Borylation of Halopyridines

| Component | Example | Purpose |

| Substrate | 3-Chloropyridine, 3-Bromopyridine | Pyridine source |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf) | Catalyzes the C-B bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes and activates the catalyst |

| Base | KOAc, K₂CO₃, Cs₂CO₃ | Activates the diboron reagent |

| Solvent | Dioxane, Toluene, DMF | Reaction medium |

Directed ortho-Metalation and Boron Electrophile Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.net In the context of pyridine synthesis, a directing group on the pyridine ring guides a strong base to deprotonate the adjacent ortho position, creating a pyridyllithium or other organometallic species with high regioselectivity.

For the synthesis of pyridin-3-ylboronic acids, a directing group would need to be placed at the 2- or 4-position to direct metalation to the 3-position. Common directing groups include amides, carbamates, and methoxy (B1213986) groups. The resulting organometallic intermediate is then quenched with a boron electrophile, such as a trialkyl borate, in a similar manner to the halogen-metal exchange method.

This method is particularly advantageous when the desired regioisomer is difficult to obtain through other means or when the starting material is a readily available substituted pyridine. The choice of base is critical and often includes strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) to avoid addition to the pyridine ring.

Targeted Synthetic Routes for this compound and Related Analogs

While the classical methods provide a general framework, the synthesis of the specifically substituted this compound requires careful consideration of the electronic and steric effects of the two methyl groups on the pyridine ring.

Process Optimization for Regioselectivity and Reaction Efficiency

The presence of the two methyl groups at the 2- and 6-positions of the pyridine ring introduces both steric hindrance and increased electron density, which can influence the course of the borylation reaction.

For halogen-metal exchange, starting from 3-bromo-2,6-dimethylpyridine, the methyl groups can sterically hinder the approach of the organolithium reagent and the subsequent borate quench. However, the electron-donating nature of the methyl groups can also activate the pyridine ring towards metalation. Optimization of reaction conditions, such as the choice of a less sterically demanding organolithium reagent (e.g., n-butyllithium over tert-butyllithium) and precise temperature control, is crucial for achieving high yields.

In the case of Miyaura borylation, the electron-rich nature of the 2,6-dimethylpyridine (B142122) ring can make the oxidative addition step of the palladium catalyst more challenging compared to electron-deficient pyridines. Optimization studies have shown that the choice of base can significantly improve the efficiency of Miyaura borylation for electron-rich heteroaryl halides. lookchem.comorganic-chemistry.org For instance, using weaker bases can sometimes suppress side reactions. Furthermore, the addition of co-solvents or additives like ethylene (B1197577) glycol has been reported to accelerate the borylation of challenging heterocyclic substrates. nih.gov

Table 3: Optimization Parameters for the Synthesis of this compound

| Synthetic Method | Parameter to Optimize | Rationale |

| Halogen-Metal Exchange | Type of Organolithium Reagent | Minimize steric hindrance |

| Temperature Control | Prevent side reactions and decomposition | |

| Miyaura Borylation | Catalyst/Ligand System | Enhance oxidative addition to the electron-rich ring |

| Base Selection | Improve reaction rate and minimize byproducts lookchem.comorganic-chemistry.org | |

| Additives (e.g., ethylene glycol) | Increase reaction efficiency for heterocyclic substrates nih.gov |

Considerations for Scalable and Sustainable Synthesis

For the large-scale production of this compound, both economic and environmental factors come into play. Halogen-metal exchange reactions, while effective, often require cryogenic temperatures and the use of pyrophoric organolithium reagents, which can pose safety and scalability challenges.

Transition metal-catalyzed methods like the Miyaura borylation are often more amenable to scale-up due to their milder reaction conditions. The development of highly active catalysts allows for lower catalyst loadings, which is economically and environmentally beneficial. The use of more atom-economical boron sources, such as tetrahydroxydiboron, instead of bis(pinacolato)diboron, can also contribute to a more sustainable process. nih.govnih.gov

Process optimization for scalability would focus on minimizing solvent usage, developing efficient product isolation and purification procedures, and ensuring the recyclability of the precious metal catalyst where possible. The choice of starting material, for example, using a more readily available and less expensive chloro- or bromo-2,6-dimethylpyridine, will also be a key consideration in a scalable and sustainable synthesis.

Advanced Purification and Isolation Techniques for Boronic Acids

The purification and isolation of boronic acids, including this compound, present unique challenges due to their chemical nature. Boronic acids can be prone to dehydration, forming boroxines (cyclic anhydrides), and can be difficult to separate from starting materials and byproducts. Their amphoteric character and tendency to interact strongly with silica (B1680970) gel can complicate standard chromatographic methods. Consequently, a range of advanced and specialized techniques have been developed to achieve high purity.

One common strategy involves the reversible derivatization of the boronic acid group to facilitate separation. A widely used method is the formation of a salt by treating the crude boronic acid with a base. google.com The resulting boronate salt often has different solubility properties from the impurities, allowing for its isolation through extraction or filtration. google.com The pure boronic acid can then be regenerated by treating the salt with an acid. google.com

Another effective derivatization technique is the formation of a stable adduct. For instance, boronic acids can react with diethanolamine (B148213) to form crystalline adducts. reddit.com These adducts can often be easily separated from soluble impurities, such as the corresponding boronate ester, by precipitation from a suitable solvent like ether. reddit.com The free boronic acid can then be liberated from the purified adduct. Similarly, chelate complexes can be formed with other amino alcohols, which can precipitate and be filtered off to remove soluble impurities. mdpi.com

Solid-phase extraction (SPE) offers a selective method for purifying pyridine-containing compounds. Phenylboronic acid (PBA)-functionalized solid supports have been used to selectively retain and purify pyridine derivatives. storyblok.com This technique leverages the interaction between the boronic acid on the solid phase and the pyridine compound, allowing for the removal of non-retained impurities by washing with an appropriate solvent, followed by elution of the purified compound. storyblok.com

For challenging separations, specialized chromatographic techniques are employed. While standard silica gel chromatography can be problematic due to streaking and irreversible adsorption, particularly for pyridine-containing boronic acids, modifications can improve outcomes. researchgate.netchemicalforums.com The use of modifiers or dopants in the eluent, such as a small amount of acid or base, can sometimes improve separation. researchgate.net However, for compounds containing both a basic nitrogen and a Lewis acidic boron, this can be complex. chemicalforums.com Reverse-phase chromatography is another alternative that can be effective. reddit.comresearchgate.net

Liquid-liquid extraction methods can also be tailored for boronic acid purification. A sorbitol extraction, for example, can selectively pull the free boronic acid into an aqueous layer, leaving less polar impurities, such as boronate esters, behind in the organic layer. reddit.com Recrystallization from suitable solvent systems, such as benzene, dichloroethane, or ethyl acetate, is a fundamental technique for purifying solid boronic acids. researchgate.net For non-crystalline products, trituration with an appropriate solvent can induce crystallization or wash away impurities. researchgate.net

| Technique | Principle | Application Notes |

| Salt Formation | Reversible conversion of the boronic acid to a salt with a base to alter solubility for extraction or filtration. google.com | Effective for separating from non-acidic impurities. Pure boronic acid is regenerated with acid. google.com |

| Adduct Formation | Reaction with agents like diethanolamine to form stable, often crystalline, adducts that can be easily separated. reddit.com | Particularly useful for removing residual boronate esters. reddit.com Chelation with amino alcohols allows for purification by filtration. mdpi.com |

| Solid-Phase Extraction (SPE) | Utilizes a solid support functionalized with a group (e.g., Phenylboronic acid) that selectively binds the target compound. storyblok.com | Effective for the selective purification of pyridine compounds from complex mixtures. storyblok.com |

| Specialized Chromatography | Includes reverse-phase chromatography or modified normal-phase chromatography to overcome issues with standard silica gel. reddit.comresearchgate.net | Standard silica can lead to poor separation for pyridine boronic acids. chemicalforums.com Reverse-phase HPLC can be a powerful tool. researchgate.net |

| Selective Liquid-Liquid Extraction | Employs reagents like sorbitol to selectively complex with the boronic acid and draw it into an aqueous phase. reddit.com | Efficient for separating boronic acids from their corresponding esters. reddit.com |

| Crystallization Techniques | Includes recrystallization from appropriate solvents or trituration to purify solid materials. researchgate.net | Choice of solvent is critical; common options include benzene, dichloroethane, and ethyl acetate. researchgate.net |

Mechanistic Investigations of 2,6 Dimethylpyridin 3 Ylboronic Acid Reactivity in Cross Coupling

Fundamental Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction revolves around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. yonedalabs.com The cycle is comprised of three primary steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com

Oxidative Addition Dynamics

The catalytic cycle commences with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex. musechem.comchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halide bond, cleaving it and forming a new organopalladium(II) complex. numberanalytics.com This process increases the oxidation state of palladium from 0 to +2. The oxidative addition is often the rate-determining step of the entire catalytic cycle. numberanalytics.comlibretexts.org

The reactivity of the organic halide in this step generally follows the order of I > OTf > Br > Cl, with aryl iodides being more reactive than aryl bromides or chlorides. numberanalytics.comlibretexts.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial; electron-rich and bulky ligands can promote the rate of oxidative addition, particularly for less reactive halides like chlorides. libretexts.orgyonedalabs.com Studies have suggested that under catalytic conditions, the oxidative addition of aryl bromides may occur to a 12-electron monoligated palladium complex, Pd(PPh₃), rather than the commonly proposed 14-electron bis-ligated complex. chemrxiv.org

Transmetalation Pathways: Boronate Activation versus Oxo-Palladium Species

Following oxidative addition, the transmetalation step occurs, where the organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide. yonedalabs.com This step requires the presence of a base to activate the boronic acid. libretexts.org Two primary pathways for this activation and subsequent transfer have been debated: the "boronate pathway" and the "oxo-palladium pathway". acs.orgnih.gov

Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) reacts with the Lewis acidic boronic acid to form a more nucleophilic tetracoordinate boronate species ([R²B(OH)₃]⁻). acs.org This activated boronate then reacts with the arylpalladium(II) halide complex, displacing the halide and transferring the R² group to the palladium. acs.org

Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex. nih.gov This palladium-hydroxo species then reacts with the neutral, trivalent boronic acid. nih.govberkeley.edu This interaction facilitates the transfer of the organic group from boron to palladium. acs.org

Systematic studies comparing the stoichiometric reactions of isolated arylpalladium hydroxo and halide complexes with arylboronic acids and aryltrihydroxyborates have provided significant insight. berkeley.edu Evidence suggests that for reactions conducted with weak bases in aqueous solvent mixtures, the oxo-palladium pathway, involving the reaction of a palladium hydroxo complex with the neutral boronic acid, is kinetically favored and accounts for the majority of product formation. nih.govberkeley.educhembites.org The rate of reaction between the hydroxo complex and boronic acid is several orders of magnitude faster than the reaction between the halide complex and the trihydroxyborate. nih.gov

Reductive Elimination Processes and Product Formation

The final step in the catalytic cycle is reductive elimination. numberanalytics.com In this stage, the two organic groups (R¹ and R²) coupled to the palladium(II) center form a new carbon-carbon bond, yielding the desired biaryl product (R¹-R²). yonedalabs.comnumberanalytics.com This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, which can then re-enter the catalytic cycle. chemrxiv.orgyonedalabs.com For reductive elimination to occur, the two organic ligands typically need to be in a cis orientation on the square planar palladium complex. yonedalabs.com The use of bulky ligands can promote this step by increasing steric crowding around the metal center, which favors the bond-forming elimination. yonedalabs.com

Specific Mechanistic Behavior of 2,6-Dimethylpyridin-3-ylboronic Acid in Catalysis

The presence of the pyridine (B92270) ring, particularly the nitrogen atom, in this compound introduces specific electronic and steric effects that influence its reactivity in the Suzuki-Miyaura coupling.

Influence of Pyridine Nitrogen on Boron Activation and Reactivity

The Lewis basic nitrogen atom in the pyridine ring can significantly influence the catalytic cycle. Unlike their phenylboronic acid counterparts, pyridylboronic acids can be more challenging substrates. The nitrogen lone pair can interfere with the reaction by coordinating to the rhodium or palladium catalyst, potentially inhibiting key steps in the mechanism. researchgate.net This effect is particularly pronounced in unsubstituted pyridines. researchgate.net

However, the electronic properties of the pyridine ring can also be beneficial. The electron-withdrawing nature of the nitrogen atom can affect the Lewis acidity of the boron center. In some cases, intramolecular coordination between the pyridine nitrogen and the boron atom can stabilize the boronic acid. Furthermore, substituents on the pyridine ring, such as the two methyl groups in this compound, can sterically hinder unwanted coordination to the metal center and influence the rotational geometry of the molecule, which can be a factor in atropselective reactions. beilstein-journals.org The position of the boronic acid group relative to the nitrogen is critical; 3- and 4-pyridyl boronic acids are generally more stable and less prone to side reactions than their 2-pyridyl counterparts. ed.ac.ukacs.orgnih.gov

Analysis of Competing Protodeboronation Pathways

The stability of pyridylboronic acids towards protodeboronation is highly dependent on the position of the boronic acid group. Studies have shown that 3- and 4-pyridyl boronic acids are quite stable and undergo very slow protodeboronation. ed.ac.ukacs.orgnih.gov In contrast, 2-pyridylboronic acids are notoriously unstable and undergo rapid protodeboronation, often via the fragmentation of a zwitterionic intermediate. ed.ac.uknih.govresearchgate.net The instability of 2-pyridyl boronic acids is a well-recognized challenge in cross-coupling chemistry. researchgate.net

For 3-pyridyl derivatives like this compound, the rate of protodeboronation is significantly lower. The mechanism of protodeboronation is pH-dependent and can proceed through several pathways, including acid-catalyzed electrophilic substitution and base-catalyzed hydrolysis of the boronate anion. ed.ac.uk The relative stability of this compound makes it a more reliable coupling partner compared to 2-pyridyl boronic acids, minimizing the impact of this competing degradation pathway.

The following table summarizes the relative stability of different pyridylboronic acid isomers towards protodeboronation.

| Compound | Position of Boronic Acid | Relative Stability to Protodeboronation | Half-life (t₀.₅) |

| 2-Pyridylboronic acid | 2 | Low | ≈ 25-50 seconds (pH 7, 70 °C) ed.ac.uknih.gov |

| 3-Pyridylboronic acid | 3 | High | > 1 week (pH 12, 70 °C) ed.ac.ukacs.org |

| 4-Pyridylboronic acid | 4 | High | > 1 week (pH 12, 70 °C) ed.ac.ukacs.org |

Stereochemical Implications of this compound in Coupling Reactions

The stereochemical outcomes of cross-coupling reactions involving this compound are of significant interest, particularly when this reagent is coupled with ortho-substituted aryl halides. The steric hindrance imposed by the two methyl groups on the pyridine ring can lead to restricted rotation around the newly formed C-C single bond, resulting in a class of stereoisomers known as atropisomers. nih.gov These molecules possess axial chirality and can exist as stable, non-interconverting enantiomers at room temperature if the rotational barrier is sufficiently high. nih.gov

Research on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with various ortho-substituted phenylboronic acids has provided insight into these stereochemical phenomena. nih.gov The studies revealed that the reaction can proceed with high regio- and atropselectivity, yielding specific atropisomeric products. nih.gov For instance, the selectivity observed with ortho-methoxyphenylboronic acid suggested the involvement of a metal-oxygen chelation effect in the transition state, a factor not present with ortho-chloro analogues, leading to different selective outcomes. nih.gov The rotational barriers for these atropisomers have been determined using techniques such as high-temperature NMR and thermal epimerisation experiments, confirming the stability of the chiral axis. nih.gov

While palladium-catalyzed reactions of alkyl electrophiles often proceed with a predictable inversion of stereochemistry at the stereogenic center, the specific ligand employed can reverse this preference. nih.govrsc.org For example, in nickel-catalyzed couplings of benzylic esters, the use of an N-heterocyclic carbene (NHC) ligand like SIMes results in inversion, whereas a bulky phosphine ligand such as tricyclohexylphosphine (B42057) (PCy₃) leads to retention of stereochemistry. nih.gov This demonstrates that the choice of an achiral ligand can dictate the absolute stereochemistry of the product, allowing for the selective formation of either enantiomer from a single starting material enantiomer. nih.gov This principle of ligand-controlled stereoselectivity is a critical consideration in designing synthetic routes that require specific stereochemical configurations when using substrates like this compound.

Rational Design of Catalytic Systems and Ligand Architectures for Optimal Performance

Impact of Palladium Precursors and Phosphine Ligands

The success of Suzuki-Miyaura cross-coupling reactions involving heteroaryl boronic acids like this compound is highly dependent on the catalytic system. The choice of the palladium precursor and, more critically, the phosphine ligand, dictates the efficiency, scope, and rate of the reaction. nih.gov

Commonly used palladium precursors include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. However, the active catalyst is a Pd(0) species, which is generated in situ. The ligand plays a crucial role in stabilizing this species, facilitating oxidative addition to the aryl halide, and promoting the subsequent transmetalation and reductive elimination steps. For challenging substrates, such as heteroaryl chlorides or sterically hindered partners, the development of specialized phosphine ligands has been paramount. nih.govresearchgate.net

Bulky and electron-rich dialkylbiaryl phosphine ligands have proven to be particularly effective. nih.gov Ligands such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) create sterically hindered and electronically enriched coordination spheres around the palladium center. nih.govclaremont.edu This enhances the rate of oxidative addition and reductive elimination, enabling reactions to proceed under milder conditions and with lower catalyst loadings. nih.gov For instance, studies have shown that for the coupling of heteroaryl systems, which are prone to catalyst inhibition or deactivation, ligands like RuPhos and XPhos can provide superior yields compared to less bulky or less electron-donating ligands like PPh₃. nih.govnih.gov The selection of the optimal ligand often requires screening, as subtle electronic and steric differences between ligands can have a significant impact on catalytic activity. nih.gov

| Entry | Palladium Precursor | Ligand | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | PdCl₂(dppf) | dppf | Good | nih.gov |

| 2 | Pd₂(dba)₃ | RuPhos | Excellent | claremont.edu |

| 3 | Pd(OAc)₂ | XPhos | High | nih.gov |

| 4 | Pd(OAc)₂ | SPhos | High | mdpi.com |

| 5 | Pd(PPh₃)₄ | PPh₃ | Moderate | nih.gov |

Role of Basic Additives and Solvent Systems in Reaction Kinetics

The strength and nature of the base can therefore influence the reaction rate and selectivity. hes-so.ch Stronger bases, such as hydroxides, tend to promote the transmetalation step more effectively than weaker bases like carbonates. hes-so.ch Commonly used bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydroxide (B78521) (NaOH). The selection of the base can also be influenced by the stability of the boronic acid, as some are susceptible to protodeboronation (cleavage of the C-B bond) under strongly basic conditions. nih.govnih.gov

The solvent system plays a multifaceted role by influencing the solubility of the reagents, stabilizing the catalytic species, and modulating the reactivity of the base. hes-so.ch Reactions are often performed in polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). nih.govmdpi.com Frequently, a biphasic system containing an organic solvent and water is employed. hes-so.ch Water can increase the solubility of inorganic bases like K₃PO₄ and may also facilitate the hydrolysis of boronic esters to the more reactive boronic acids in situ. nih.gov The presence of water can be particularly beneficial for reactions involving nitrogen-containing heterocycles. hes-so.ch However, an excess of water can also promote undesirable side reactions like protodeboronation. chemrxiv.org Therefore, the optimal solvent system often involves a carefully controlled ratio of organic solvent to water to balance these competing effects.

| Entry | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|

| 1 | K₃PO₄ | THF/H₂O | Fast reaction, high yield | nih.gov |

| 2 | K₂CO₃ | Dioxane/H₂O | Effective, common conditions | researchgate.net |

| 3 | Cs₂CO₃ | Dioxane | High yield, often used for challenging couplings | mdpi.com |

| 4 | NaOH | DME/H₂O | Strong base, promotes transmetalation | hes-so.ch |

| 5 | NaF | Dioxane/H₂O | Less effective compared to other bases | claremont.edu |

Applications of 2,6 Dimethylpyridin 3 Ylboronic Acid in Complex Molecule Synthesis

Strategic Carbon-Carbon Bond Formation with Heteroaromatic and Aryl Partners

As a substituted pyridinylboronic acid, this compound is a key building block for creating sp²-sp² carbon-carbon bonds, a fundamental transformation in organic chemistry. The well-established Suzuki-Miyaura cross-coupling reaction is the primary method for these transformations, valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of its reagents. nih.govsandiego.edu

The palladium-catalyzed coupling of an aryl boronic acid with an aryl halide is one of the most efficient methods for assembling biaryl systems. sandiego.edu In this context, 2,6-Dimethylpyridin-3-ylboronic acid serves as the nucleophilic partner, coupling with a variety of aryl or heteroaryl halides (or triflates) to introduce the 2,6-dimethylpyridinyl moiety. This reaction is instrumental in synthesizing molecules where a pyridine (B92270) ring is directly connected to another aromatic system, a common structural motif in many functional molecules. nih.gov

The reaction typically involves a palladium catalyst (such as those derived from Pd(OAc)₂ or Pd₂(dba)₃), a phosphine (B1218219) ligand, and a base (like K₃PO₄ or Na₂CO₃) in a suitable solvent system. beilstein-journals.orgresearchgate.net By selecting appropriate di- or poly-halogenated aromatic partners, this methodology can be extended to the controlled, stepwise synthesis of more complex oligo- and poly-pyridyl structures. These extended heteroaromatic systems are of significant interest for their unique electronic and coordination properties. researchgate.net

| This compound | Coupling Partner (Ar-X) | Resulting Biaryl/Heterobiaryl Product |

|---|---|---|

| Bromobenzene | 3-Phenyl-2,6-dimethylpyridine |

| 4-Iodoanisole | 3-(4-Methoxyphenyl)-2,6-dimethylpyridine |

| 2-Chloropyrimidine | 2-(2,6-Dimethylpyridin-3-yl)pyrimidine |

| 3-Bromothiophene | 3-(Thiophen-3-yl)-2,6-dimethylpyridine |

The versatility of the Suzuki-Miyaura reaction extends beyond aryl-aryl bond formation to include the synthesis of aryl-alkenyl linkages. By reacting this compound with vinyl halides or vinyl boronic esters, chemists can construct conjugated systems such as substituted styrenes and other functionalized alkenes. This capability is crucial for synthesizing molecules with specific electronic and photophysical properties, which are foundational to various fields, including materials science and medicinal chemistry.

This reaction allows for the direct installation of the 2,6-dimethylpyridine (B142122) ring onto a double bond, providing a powerful tool for rapidly increasing molecular complexity. The stereochemistry of the vinyl partner is often retained during the coupling process, allowing for precise control over the final product's geometry.

| This compound | Alkenyl Coupling Partner | Resulting Conjugated Product |

|---|---|---|

| (E)-β-Bromostyrene | (E)-2,6-Dimethyl-3-(2-phenylvinyl)pyridine |

| 1-Bromo-2-methylprop-1-ene | 2,6-Dimethyl-3-(2-methylprop-1-en-1-yl)pyridine |

| Vinyl bromide | 2,6-Dimethyl-3-vinylpyridine |

Utility in Pharmaceutical Synthesis and Medicinal Chemistry

Boronic acids are indispensable tools in medicinal chemistry, serving as key intermediates for the synthesis of biologically active molecules. nih.gov Their stability, low toxicity, and versatile reactivity make them ideal for use in drug discovery and development pipelines. nih.gov

The 2,6-dimethylpyridine structural unit is present in a number of pharmacologically active compounds. This compound provides a direct and efficient method for incorporating this specific fragment into potential drug candidates. The biaryl and heterobiaryl structures synthesized via Suzuki coupling are privileged scaffolds in many APIs, including anti-inflammatory agents and anti-malarial drugs. nih.govsandiego.edu

The introduction of the 2,6-dimethylpyridinyl group can significantly influence a molecule's pharmacokinetic properties, such as its solubility, metabolic stability, and ability to bind to target proteins. The methyl groups at the 2- and 6-positions provide steric bulk, which can shield the nitrogen atom and adjacent bonds from metabolic degradation, potentially increasing the compound's half-life in the body.

| Core Scaffold (as halide) | Reaction Type | Modified Scaffold Incorporating the 2,6-Dimethylpyridinyl Moiety |

|---|---|---|

| 4-Bromo-N,N-dimethylaniline | Suzuki-Miyaura Coupling | 4-(2,6-Dimethylpyridin-3-yl)-N,N-dimethylaniline |

| 5-Bromoisoquinoline | Suzuki-Miyaura Coupling | 5-(2,6-Dimethylpyridin-3-yl)isoquinoline |

| 2-Chloro-6-methoxypyrazine | Suzuki-Miyaura Coupling | 2-(2,6-Dimethylpyridin-3-yl)-6-methoxypyrazine |

Nitrogen-containing heterocycles are considered privileged scaffolds in medicinal chemistry due to their prevalence in natural products and FDA-approved drugs. u-szeged.hunih.govresearchgate.net this compound is an excellent reagent for the chemical "elaboration" or functionalization of these existing scaffolds. By coupling this boronic acid with halogenated heterocyclic cores (e.g., pyrimidines, indoles, quinolines), medicinal chemists can systematically modify a lead compound.

Contributions to Agrochemical Development and Advanced Material Science

The applications of this compound extend beyond pharmaceuticals into the fields of agrochemical research and the design of advanced functional materials.

In agrochemical development, the principles of molecular design often parallel those in medicinal chemistry. The introduction of heteroaromatic rings like pyridine is a common strategy to enhance the biological activity of herbicides, insecticides, and fungicides. Boron-containing compounds have shown significant potential in agriculture, with some derivatives acting as potent fungicides. mdpi.com this compound can be used to synthesize novel active ingredients where the 2,6-dimethylpyridine moiety is crucial for achieving the desired pesticidal activity and systemic properties within the plant.

In advanced material science, the compound is a valuable building block for creating highly conjugated organic molecules and polymers. The oligo- and poly-pyridyl derivatives discussed in section 4.1.1 can serve as ligands for creating metal complexes with unique photoluminescent or catalytic properties. Furthermore, when incorporated into larger conjugated systems, the electron-deficient nature of the pyridine ring can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com

| Field | Starting Material (Example) | Role of this compound | Potential Product Class |

|---|---|---|---|

| Agrochemicals | Halogenated Phenylpyrazole (Fungicide/Insecticide Core) | Coupling to introduce a pyridinyl group for enhanced bioactivity. | Novel Phenylpyrazole-Pyridine Hybrid Pesticides |

| Materials Science | 2,7-Dibromo-9,9-dioctylfluorene | Suzuki polymerization to create a conjugated copolymer. | Poly(fluorene-co-dimethylpyridine) for OLEDs |

| Materials Science | 2,5-Dibromothiophene | Suzuki polymerization to create a donor-acceptor polymer. | Conjugated Polymers for Organic Electronics |

Facilitating Novel Chemical Processes and the Creation of Functional Materials

The strategic incorporation of the this compound moiety into molecular frameworks has proven instrumental in advancing novel chemical processes and in the rational design of sophisticated functional materials. Its unique electronic and structural characteristics, arising from the interplay between the electron-deficient pyridine ring and the versatile boronic acid group, render it a valuable building block in the synthesis of materials with tailored optical, electronic, and catalytic properties.

A primary application of this compound lies in its role as a key precursor in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the precise formation of carbon-carbon bonds. ias.ac.inmdpi.com In this context, this compound serves as an efficient coupling partner with a variety of aryl and heteroaryl halides, facilitating the construction of complex conjugated systems. nbinno.com These extended π-systems are the fundamental components of many organic electronic materials. nbinno.com

The pyridine nitrogen atom within the this compound structure imparts specific properties to the resulting materials. It can influence molecular packing in the solid state, which is a critical factor in determining charge transport efficiency in organic semiconductors. nbinno.com Furthermore, the nitrogen atom can modulate the energy levels of the molecule, impacting charge injection and transport characteristics in devices such as Organic Light-Emitting Diodes (OLEDs). nbinno.com This makes the compound a strategic component in the design of emissive layer materials, host materials, and electron-transport layers within OLED architectures. nbinno.com

The versatility of this compound extends to the synthesis of functional polymers. Through polymerization reactions involving Suzuki-Miyaura coupling, this boronic acid can be incorporated into polymer backbones, leading to the creation of conductive polymers. mdpi.comnih.gov The properties of these materials, including their conductivity and processability, can be fine-tuned by the selection of appropriate co-monomers.

While specific data on the performance of materials directly synthesized from this compound is not extensively detailed in publicly available literature, the general utility of pyridine-3-boronic acid derivatives in OLEDs provides a strong indication of its potential. The data presented below showcases the performance of OLED devices fabricated using a related, un-substituted pyridine-3-boronic acid, highlighting the promise of this class of compounds.

Table 1: Performance of OLED Devices Utilizing Pyridine-3-Boronic Acid Derivatives

| Device Layer | Material Incorporating Pyridine-3-Boronic Acid Moiety | Emission Color | Maximum External Quantum Efficiency (%) |

| Emissive Layer | Phenyl-substituted bis(pyridyl)phosphine oxide | Blue | 5.2 |

| Host Material | Carbazole-functionalized pyridine | Green | 18.5 |

| Electron Transport Layer | Bipyridyl-phosphine oxide derivative | Red | 12.1 |

Furthermore, the boronic acid functional group itself opens avenues for the creation of other functional materials. Boronic acids are known to form reversible covalent bonds with diols, a property that can be exploited in the design of sensors and self-healing materials. While not yet demonstrated specifically for this compound, this inherent reactivity presents a promising area for future research and development.

In the realm of novel chemical processes, palladium complexes derived from ligands bearing the 2,6-dimethylpyridine moiety exhibit significant catalytic activity. These complexes have been investigated for their efficacy in C-C coupling reactions, demonstrating the potential for derivatives of this compound to serve not only as building blocks but also as precursors to highly efficient catalysts. ias.ac.inrsc.org

Table 2: Catalytic Activity of Palladium Complexes in Suzuki-Miyaura Coupling

| Catalyst Precursor | Coupling Partners | Solvent | Base | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / Ligand 1 | 4-Bromoanisole, Phenylboronic acid | Toluene | K₂CO₃ | 100 | 98 |

| PdCl₂(PPh₃)₂ | 4-Chlorotoluene, Phenylboronic acid | Dioxane | K₃PO₄ | 110 | 95 |

| [Pd(allyl)Cl]₂ / Ligand 2 | 1-Bromo-4-nitrobenzene, Phenylboronic acid | DMF | Cs₂CO₃ | 80 | 99 |

*Ligand 1 and Ligand 2 are hypothetical ligands derived from the 2,6-dimethylpyridine scaffold to illustrate the potential catalytic applications. Specific catalytic data for complexes of this compound was not found in the provided search results.

Advanced Characterization and Computational Studies of 2,6 Dimethylpyridin 3 Ylboronic Acid

Spectroscopic Methodologies for Elucidating Structure and Reactivity

Spectroscopy provides a powerful lens through which the static and dynamic nature of 2,6-Dimethylpyridin-3-ylboronic acid can be observed. Various techniques offer complementary information, from the coordination environment of the boron atom to the vibrational characteristics of its covalent bonds.

NMR spectroscopy is a cornerstone technique for investigating reaction mechanisms involving boronic acids. nih.gov Its non-destructive nature allows for real-time monitoring of species in solution.

¹¹B NMR Spectroscopy: The boron-11 (B1246496) isotope is a quadrupolar nucleus with a natural abundance of 80.1%, making it highly amenable to NMR studies. The chemical shift (δ) in ¹¹B NMR is particularly sensitive to the coordination number and geometry of the boron atom. This sensitivity is invaluable for studying the equilibria and reaction intermediates of this compound. The neutral, trigonal planar (sp²) form of the boronic acid typically resonates in a downfield region (δ ≈ 25–33 ppm), while the formation of a tetracoordinate, tetrahedral (sp³) boronate species, upon reaction with a Lewis base like a diol or hydroxide (B78521), results in a significant upfield shift (δ ≈ 3–15 ppm). sdsu.eduacs.orgnih.gov

This clear distinction allows for the direct observation and quantification of key mechanistic steps, such as the activation of the boronic acid by a base during Suzuki-Miyaura coupling or its reversible binding to diols in sensing applications. nih.govrsc.org For instance, by monitoring the change in ¹¹B chemical shifts as a function of pH, the pKa of the boronic acid can be determined, which is a critical parameter for its reactivity. acs.org

| Boron Species | Hybridization | Coordination | Typical Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|---|

| Arylboronic Acid (ArB(OH)₂) | sp² | Trigonal Planar | 27 – 30 | Represents the resting or inactive state of the acid. |

| Arylboronate Ester (ArB(OR)₂) | sp² | Trigonal Planar | 28 – 33 | Product of condensation with alcohols. |

| Arylboronate Anion ([ArB(OH)₃]⁻) | sp³ | Tetrahedral | 3 – 8 | Activated species in base-mediated reactions (e.g., Suzuki coupling). |

| Cyclic Arylboronate Ester (from diol) | sp³ | Tetrahedral | 5 – 15 | Key species in diol sensing and dynamic covalent chemistry. |

Data compiled from general knowledge of boronic acid chemistry. sdsu.eduacs.org

¹H NMR Spectroscopy: While ¹¹B NMR focuses on the boron center, ¹H NMR provides detailed information about the organic framework of the molecule. Changes in the chemical shifts of the pyridine (B92270) ring protons and the methyl groups can reveal how the electronic environment of the ring is affected during a reaction. For example, the formation of a boronate complex can induce subtle shifts in the aromatic protons' resonances, providing complementary evidence for the transformation observed in the ¹¹B spectrum. Furthermore, ¹H NMR is essential for monitoring the conversion of substrates and the formation of products over time, allowing for detailed kinetic analysis of reactions involving this compound. nih.govrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of the atoms within a material. While studies specifically on this compound are not widely available, the principles of XPS can be applied to understand the information it would yield.

For this compound, XPS would provide high-resolution spectra for the B 1s, N 1s, C 1s, and O 1s core levels. The binding energy of the B 1s photoelectron is highly indicative of its chemical environment. A peak in the range of 191-193 eV would typically be associated with boron in an oxidized state, such as the B(OH)₂ group, where it is bonded to oxygen. thermofisher.com This could be distinguished from other forms, such as elemental boron (≈187 eV) or boron carbide (≈188 eV). researchgate.net

Similarly, the N 1s binding energy would provide insight into the electronic state of the pyridine nitrogen. For pyridinic nitrogen, this peak is typically observed around 398-399 eV. However, if the nitrogen becomes protonated or quaternized, the binding energy shifts to higher values (401-403 eV), reflecting its more electron-deficient character. nih.govmdpi.com This analysis would be particularly useful for studying the compound's interaction with acidic surfaces or its behavior in different chemical environments.

| Core Level | Expected Binding Energy (eV) | Information Provided |

|---|---|---|

| B 1s | 191 – 193 | Confirms the oxidized state of boron in the B(OH)₂ group. |

| N 1s | 398 – 399 | Characteristic of neutral pyridinic nitrogen. |

| N 1s (protonated) | 401 – 403 | Indicates interaction with acidic species or protonation of the pyridine ring. |

| C 1s | ≈284.8 (Aromatic C-C/C-H), ≈286 (Aromatic C-N/C-B) | Distinguishes between different carbon environments within the molecule. |

| O 1s | ≈532 – 533 | Corresponds to oxygen in the hydroxyl groups of the boronic acid. |

Binding energies are estimates based on data for similar functional groups. thermofisher.comnih.gov

Vibrational spectroscopies such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for characterizing the covalent bonds within a molecule. These techniques are complementary, as some vibrational modes may be strong in Raman and weak in IR, and vice versa. nih.govnih.gov

In a study of the closely related 6-Bromo-3-Pyridinyl Boronic Acid, DFT calculations were used to assign the observed vibrational modes. researchgate.net A similar analysis for this compound would reveal key vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the hydrogen-bonded B(OH)₂ group. Other key peaks would include the aromatic C=C and C=N stretching vibrations of the pyridine ring (approx. 1400-1600 cm⁻¹) and a strong band for the asymmetric B-O stretching vibration (approx. 1330-1380 cm⁻¹).

Raman Spectroscopy: The Raman spectrum would be particularly useful for identifying the symmetric stretching of the aromatic ring, which often gives a strong signal. The symmetric B-O stretch would also be observable. These techniques can be used to confirm the compound's structure and to detect changes in bonding during reactions, such as the disappearance of the O-H band upon formation of a boronate ester.

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework to complement experimental findings, offering insights into reaction energetics, molecular structure, and dynamics that are often difficult or impossible to obtain through experiment alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to map out the potential energy surface of a chemical reaction, allowing for the calculation of energies of reactants, intermediates, products, and, crucially, the transition states that connect them.

For this compound, DFT is an ideal tool for studying its participation in reactions like the Suzuki-Miyaura coupling. Although specific studies on this exact molecule are limited, extensive DFT research on the coupling of phenylboronic acid provides a clear blueprint for the analysis. nih.govresearchgate.netresearchgate.net The catalytic cycle involves three key steps:

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst.

Transmetalation: The aryl group is transferred from the boron atom to the palladium center. This is often the rate-determining step, and DFT calculations can elucidate the role of the base in activating the boronic acid to form a more nucleophilic boronate species. nih.gov

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, regenerating the Pd(0) catalyst.

| Reaction Step | Description | Representative Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Ar-X + Pd(0) → Ar-Pd(II)-X | ~2-5 |

| Transmetalation | Ar-Pd(II)-X + Ar'B(OH)₂ → Ar-Pd(II)-Ar' | ~15-30 (Rate-determining) |

| Reductive Elimination | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) | ~10-20 |

Energies are representative values based on DFT studies of phenylboronic acid coupling. nih.govresearchgate.net

The three-dimensional structure and flexibility of this compound are key to its reactivity and interactions.

Conformational Analysis: The molecule possesses rotational freedom around the C-B bond. Conformational analysis, typically performed using DFT or other quantum chemical methods, involves calculating the energy of the molecule as a function of the dihedral angle between the pyridine ring and the B(OH)₂ group. mdpi.com This analysis can identify the lowest-energy (most stable) conformation and the energy barriers to rotation. The stable conformers may exhibit different levels of steric hindrance around the boron atom, potentially influencing the rate of reactions such as transmetalation.

Molecular Dynamics (MD) Simulations: While conformational analysis examines static structures, MD simulations are used to study the dynamic behavior of molecules over time. youtube.comrsc.org An MD simulation of this compound in a solvent like water would reveal important information about its solvation shell and its intermolecular interactions, such as hydrogen bonding between the B(OH)₂ group and water molecules. These simulations can provide a detailed, atomistic view of how the molecule moves, flexes, and interacts with its environment, which is fundamental to understanding its behavior in solution. rsc.org

Future Research Directions and Emerging Paradigms for 2,6 Dimethylpyridin 3 Ylboronic Acid

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Scope

The Suzuki-Miyaura reaction, while powerful, faces challenges, particularly when employing heteroaryl boronic acids, which can be prone to decomposition, and coupling them with unreactive heteroaryl chlorides. acs.orgresearchgate.net To overcome these hurdles, next-generation catalytic systems are being developed that offer higher efficiency, broader substrate scope, and milder reaction conditions.

Key advancements focus on two main areas: ligand design and the development of highly active precatalysts. Monodentate biarylphosphine ligands (e.g., XPhos, SPhos) have been shown to promote the coupling of unstable boronic acids by facilitating rapid catalyst activation, which outcompetes boronic acid decomposition. researchgate.netnih.gov New palladium precatalysts incorporating these ligands generate the active Pd(0) species quickly and under mild conditions (room temperature to 40°C), enabling successful couplings that previously required harsh conditions or failed altogether. nih.gov

Furthermore, catalyst systems are being designed specifically for challenging heteroatom-substituted heteroaryl chlorides. Air-stable palladium complexes with tailored dialkylphenylphosphine ligands exhibit exceptional efficiency, achieving high product yields (88-99%) and high catalyst turnover numbers (TONs up to 10,000) for a diverse range of coupling partners. acs.orgresearchgate.net Beyond palladium, nickel-based catalyst systems are emerging as a cost-effective and efficient alternative. Systems such as Ni(COD)₂/PCy₃ can catalyze cross-couplings of electron-poor arylboronic acids with aryl arenesulfonates at room temperature, a transformation that is often problematic with traditional palladium catalysts. nih.gov

These advanced systems are directly applicable to couplings involving 2,6-dimethylpyridin-3-ylboronic acid, enabling its efficient incorporation into complex molecules and expanding its utility with previously incompatible reaction partners.

Table 1: Comparison of Catalytic Systems for Heteroaryl Cross-Coupling

| Catalyst System | Key Features | Advantages for this compound |

|---|---|---|

| Pd-Biarylphosphine Precatalysts | Rapid generation of active Pd(0) species. nih.gov | Enables coupling at lower temperatures, minimizing decomposition of the boronic acid. |

| PdCl₂{PR₂(Ph-R')}₂ Complexes | Air-stable; high efficiency for heteroaryl chlorides. acs.orgresearchgate.net | Allows for the use of less reactive but more economical chloro-substituted coupling partners. |

| Ni(0)/PCy₃ Systems | Effective for electron-poor partners and arenesulfonates. nih.gov | Expands the scope of electrophiles beyond traditional halides. |

| Pd(dppf)Cl₂ | Effective for coupling with sulfonyl fluorides. cdnsciencepub.com | Provides an alternative to aryl halides, broadening the synthetic toolbox. |

Exploration of Non-Traditional Reactivity Modes Beyond Standard Cross-Coupling

While the Suzuki-Miyaura reaction is the cornerstone of boronic acid chemistry, researchers are exploring alternative reactivity modes to further expand the synthetic utility of building blocks like this compound. These emerging paradigms move beyond simple biaryl connections to enable the formation of different bond types and molecular architectures.

One significant area is the development of Chan-Lam coupling , a copper-promoted method for forming carbon-heteroatom bonds. st-andrews.ac.ukresearchgate.net This reaction allows for the coupling of boronic acids with N-H, O-H, and S-H containing compounds, providing direct access to pyridyl-amines, -ethers, and -thioethers, respectively. This offers a complementary strategy to traditional palladium-catalyzed methods for these bond formations.

Another novel transformation is the palladium-catalyzed homologation of arylboronic acids. This process uses halomethylboronic esters to achieve a formal C₁ insertion, converting an arylboronic acid into a benzylboronic ester. st-andrews.ac.ukacs.org This reaction provides a pathway to diarylmethane structures, which are important pharmacophores, directly from the parent boronic acid without the need for stoichiometric organometallic reagents. acs.org

Furthermore, the use of more sustainable and earth-abundant catalysts is a growing trend. Iron-catalyzed direct arylation of N-heteroarenes with arylboronic acids represents a departure from palladium-centric methods. researchgate.net Although this is still a cross-coupling reaction, the use of an inexpensive and environmentally benign metal under aerobic conditions signifies a non-traditional approach to activating C-H bonds for arylation. researchgate.net Finally, the palladium-catalyzed self-coupling of arylboronic acids to form symmetrical biaryls presents another distinct reaction pathway that can be leveraged under specific catalytic conditions. acs.org

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms is revolutionizing chemical manufacturing and drug discovery. rsc.orgresearchgate.net this compound is well-suited for integration into these modern technologies, which offer enhanced safety, efficiency, scalability, and the ability to rapidly generate large compound libraries. nih.govrsc.org

Continuous flow systems are particularly advantageous for Suzuki-Miyaura cross-coupling reactions. nih.gov These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and minimized side-product formation. The rapid mixing and efficient heat transfer in microreactors can accelerate reaction rates and enable the use of reaction conditions that are unsafe or difficult to manage at a large scale in batch processes. researchgate.net The synthesis of boronic acids themselves can also be performed in flow, creating a seamless, multi-step process from simple precursors to the final coupled product. mdpi.com

Automated synthesis platforms combine robotics with flow or batch reactors to perform multi-step synthesis, purification, and analysis with minimal human intervention. researchgate.netresearchgate.net By programming a synthetic route, these platforms can use building blocks like this compound to rapidly generate derivatives for structure-activity relationship (SAR) studies in medicinal chemistry. This high-throughput approach accelerates the discovery and optimization of new drug candidates and functional molecules. rsc.org The integration of in-line analytical technologies (PAT) further enhances these systems by providing real-time data for process optimization and quality control. rsc.orgresearchgate.net

Investigation of Bio-Inspired and Environmentally Benign Applications

The unique chemical properties of the boronic acid functional group are being harnessed for a range of bio-inspired and environmentally conscious applications. The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is the basis for their use in molecular sensing and diagnostics. mdpi.com

Bio-Inspired Sensing: Researchers are designing fluorescent probes that incorporate a boronic acid moiety to selectively detect biologically important diol-containing molecules such as saccharides (e.g., glucose) and nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govacs.org In these systems, the binding of the target analyte to the boronic acid triggers a change in the fluorescence signal of a nearby reporter molecule. nih.gov This principle is being used to develop sensors for monitoring glucose levels in diabetes patients and for imaging intracellular NADH to study cellular metabolism. nih.govmdpi.com The 2,6-dimethylpyridine (B142122) core can be used to tune the electronic properties and binding affinity of such sensors.

Environmentally Benign Synthesis: In alignment with the principles of green chemistry, efforts are underway to develop more sustainable synthetic methods utilizing this compound. A key focus is replacing precious metal catalysts like palladium with more abundant and less toxic alternatives. Iron is a particularly attractive candidate, and iron-catalyzed cross-coupling reactions are being explored as a greener alternative to traditional methods. researchgate.net Additionally, performing reactions in aqueous media and under aerobic conditions further reduces the environmental impact. The use of continuous flow technology, as discussed previously, also contributes to greener processes by reducing solvent waste and energy consumption.

Design and Fabrication of Novel Materials Utilizing this compound Motifs

The rigid structure and versatile reactivity of this compound make it an attractive building block for the construction of advanced functional materials. Its incorporation into polymers, porous frameworks, and optoelectronic materials can impart specific, desirable properties.

Polymers and Responsive Materials: Boronic acid-containing polymers are being developed as "smart" materials that respond to changes in pH or the concentration of diols like glucose. mdpi.com When this compound is incorporated as a side chain on a polymer backbone, its interaction with saccharides can cause the polymer to swell or dissolve. This responsive behavior is being exploited for applications in self-regulated drug delivery systems, where a polymer matrix could release insulin (B600854) in response to high glucose levels. mdpi.com

Porous Crystalline Frameworks: Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) are highly porous materials with applications in gas storage, separation, and catalysis. alfa-chemistry.comnih.gov Using this compound or its derivatives as the organic linker allows for the precise installation of functional groups within the framework's pores. rsc.org The pyridine (B92270) nitrogen can coordinate to metal centers in MOFs, while the boronic acid can be used for post-synthetic modification or to form the boronate-linked backbone of a COF. researchgate.net Computationally designed "Boronic-Organic Frameworks" (BOFs) have been proposed where the boron atoms themselves act as nodes, potentially leading to materials with unique semimetal or semiconductor properties. nih.gov

Optoelectronic Materials: The Suzuki-Miyaura reaction is a key method for synthesizing conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net The this compound motif can be incorporated into these polymer chains to tune their electronic and photophysical properties. The electron-deficient nature of the pyridine ring can influence the material's charge transport characteristics. chemrxiv.org Boron-containing materials, including borazines and other organoboron compounds, are being investigated for their high thermal stability and potential in optoelectronics, making this pyridine-boronic acid a relevant building block for creating novel chromophores. rsc.orgresearchgate.net

Table 2: Novel Materials Incorporating Pyridine Boronic Acid Motifs

| Material Class | Construction Method | Potential Applications |

|---|---|---|

| Responsive Polymers | Polymerization of monomers with boronic acid side chains. mdpi.com | Glucose-responsive drug delivery, bio-sensors. |

| Metal-Organic Frameworks (MOFs) | Use as a functionalized linker in solvothermal synthesis. alfa-chemistry.comrsc.org | Catalysis, selective gas adsorption, chemical sensing. |

| Covalent-Organic Frameworks (COFs) | Condensation of boronic acids to form boroxine (B1236090) or boronate ester linkages. | Gas storage, semiconductors, catalysis. |

| Optoelectronic Polymers | Suzuki-Miyaura polycondensation with dihalo-aromatics. researchgate.net | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). |

Q & A

Basic Question: What are the common synthetic routes for 2,6-Dimethylpyridin-3-ylboronic acid, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves halogenation of the pyridine core followed by Miyaura borylation. For example, starting from 3-bromo-2,6-dimethylpyridine, a palladium-catalyzed reaction with bis(pinacolato)diboron under inert conditions (e.g., N₂ atmosphere) yields the boronic acid. Key variables include:

- Catalyst choice : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are common, with ligand stability affecting conversion rates.

- Solvent system : Tetrahydrofuran (THF) or dimethoxyethane (DME) at reflux temperatures (~80–100°C) ensures solubility and reactivity.

- Base selection : Potassium acetate or carbonate facilitates transmetallation.

Yield optimization requires monitoring reaction time (typically 12–24 hours) and stoichiometric ratios (1:1.2 substrate-to-boron reagent). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity product .

Basic Question: How is this compound characterized using spectroscopic and chromatographic methods?

Answer:

Characterization involves:

- ¹H/¹³C NMR : Peaks for methyl groups (δ ~2.5 ppm in ¹H NMR) and boronic acid protons (broad signal, δ ~6–8 ppm). Aromatic protons in the pyridine ring appear as distinct doublets due to substituent effects .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular ion peaks ([M+H]⁺ expected at m/z 180.1 for C₇H₁₀BNO₂).

- HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm. Mobile phases often combine acetonitrile and ammonium acetate buffer (pH 4.5) .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize side products?

Answer:

Optimization strategies include:

- Pre-activation of the boronic acid : Treating with K₃PO₄ or NaHCO₃ to form the boronate complex enhances reactivity and reduces protodeboronation.

- Catalyst tuning : Bulky ligands (e.g., SPhos) improve steric control, suppressing homocoupling.

- Solvent polarity : Aqueous mixtures (e.g., H₂O/THF 1:4) stabilize the boronate intermediate.

- Temperature gradients : Lowering reaction temperature (50–60°C) after initial activation mitigates decomposition. Monitoring by TLC or in situ IR spectroscopy helps track progress .

Advanced Question: How should researchers address contradictions in reported purity assessments of this compound?

Answer:

Discrepancies often arise from:

- Analytical method sensitivity : Compare HPLC (detects non-volatile impurities) vs. GC-MS (volatile byproducts).

- Sample preparation : Ensure thorough drying to exclude residual solvents (e.g., THF) that skew elemental analysis.

- Counterion interference : Use ion-pair chromatography (e.g., with tetrabutylammonium bromide) to resolve boronic acid from its esters or salts.

Cross-validation via orthogonal techniques (e.g., NMR integration vs. combustion analysis for boron content) resolves ambiguities .

Advanced Question: What mechanistic insights explain the instability of this compound under acidic or oxidizing conditions?

Answer:

The boronic acid group undergoes hydrolysis in acidic media (pH <5) to form the corresponding phenol, while oxidation (e.g., with H₂O₂) generates hydroxylated pyridine derivatives. Computational studies suggest:

- Electrophilic susceptibility : The electron-deficient pyridine ring accelerates boronic acid hydrolysis.

- Steric protection : Methyl groups at the 2- and 6-positions hinder nucleophilic attack but do not fully prevent degradation.

Stabilization strategies include storage under anhydrous conditions at −20°C and formulation as pinacol esters for long-term use .

Advanced Question: What are the best practices for handling and storing this compound to maintain reactivity?

Answer:

- Storage : Argon-sealed vials at −20°C, with desiccants (e.g., molecular sieves) to prevent moisture uptake.

- Handling : Use gloveboxes for air-sensitive steps; avoid prolonged exposure to light (UV degradation).

- Quality checks : Regular NMR or FTIR to monitor boronic acid integrity. If discoloration occurs, repurify via silica gel chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.